Selaginellin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

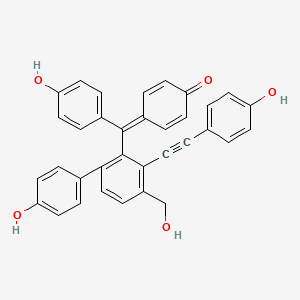

4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSFYXIEVFIZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Selaginellin: A Technical Guide to Discovery, Isolation, and Analysis from Selaginella Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selaginellins are a unique and structurally diverse class of natural pigments found exclusively within the plant genus Selaginella. First discovered in 2007, these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and isolation of selaginellins, offering detailed experimental protocols and quantitative data to support researchers in this field. Furthermore, it visualizes key signaling pathways influenced by selaginellins and outlines a typical experimental workflow for their isolation and purification.

Introduction: The Discovery of a Novel Class of Natural Products

The genus Selaginella, commonly known as spikemosses, comprises over 700 species of ancient vascular plants.[1] For centuries, various Selaginella species have been utilized in traditional medicine across different cultures.[2] However, it was not until 2007 that the first member of a novel class of pigments, selaginellin, was isolated from Selaginella sinensis.[3] This discovery opened a new avenue of phytochemical research into the genus.

Selaginellins are characterized by a unique chemical scaffold, typically featuring a p-quinone methide and an alkynylphenol moiety.[3] Since the initial discovery, over 110 selaginellins, both naturally occurring and synthetic analogs, have been identified, showcasing a remarkable diversity in their polyphenolic skeletons.[4][5] These compounds have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.

This guide serves as a comprehensive resource for researchers, providing the necessary technical information to embark on the study of these fascinating molecules.

Quantitative Analysis of this compound Content

The concentration of selaginellins can vary significantly between different Selaginella species and even within the same species depending on geographical location and environmental conditions. While many species are known to contain selaginellins, quantitative data on the yield of purified compounds is still limited for many. Selaginella tamariscina and Selaginella pulvinata are among the most studied species for their this compound content.

Table 1: Quantitative Yield of this compound from Selaginella Species

| Selaginella Species | Compound(s) | Extraction Solvent | Yield | Starting Material | Reference |

| Selaginella tamariscina | This compound A | 95% Ethanol (B145695) | 25 mg | 15 kg | [6] |

| Selaginella tamariscina | This compound B | 95% Ethanol | 18 mg | 15 kg | [6] |

| Selaginella doederleinii | Crude Dry Extract | 95% Ethanol | 36.4% (w/w) | 50 g | |

| Selaginella tamariscina | Crude Dry Extract | 50% Ethanol | 2.8% (w/w) | 100 g |

Table 2: Qualitative Distribution of Selaginellins in Various Selaginella Species

| Selaginella Species | Presence of Selaginellins | Notes | Reference |

| Selaginella apoda | High diversity | Contains the highest number of identified selaginellins among eight species studied. | [7] |

| Selaginella pulvinata | Present | Source of various this compound derivatives, including this compound C, G, and H. | [5][8] |

| Selaginella sinensis | Present | The first species from which this compound was isolated. | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of selaginellins from Selaginella species, based on established and published protocols.

Extraction of Selaginellins from Selaginella tamariscina

This protocol is adapted from the methodology described for the isolation of this compound A and B.[6]

Materials:

-

Dried, powdered whole plant of Selaginella tamariscina

-

95% Ethanol

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Grind the dried whole herbs of S. tamariscina to a coarse powder.

-

Extract the powdered plant material (15 kg) with 95% ethanol (3 x 10 L) at room temperature.

-

Combine the ethanol extracts and evaporate the solvent in vacuo using a rotary evaporator to yield a dark residue (approximately 352 g).

-

Partition the ethanol extract residue by re-extracting with chloroform and subsequently with ethyl acetate.

-

Concentrate the ethyl acetate fraction to yield the crude extract for further purification.

Isolation and Purification by Column Chromatography

This protocol outlines the general steps for the chromatographic separation of selaginellins from the crude extract.

3.2.1. Silica (B1680970) Gel Column Chromatography

Materials:

-

Crude ethyl acetate extract

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents: Chloroform, Methanol

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel column (e.g., 10 x 70 cm).

-

Dissolve the crude ethyl acetate extract (e.g., 43 g) in a minimal amount of chloroform or the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a chloroform-methanol gradient system, gradually increasing the polarity by increasing the percentage of methanol.

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the separation by thin-layer chromatography (TLC) to identify fractions containing selaginellins.

-

Combine fractions with similar TLC profiles for further purification.

3.2.2. Sephadex LH-20 Column Chromatography

Materials:

-

Partially purified fractions from silica gel chromatography

-

Sephadex LH-20

-

Glass column

-

Methanol

Procedure:

-

Pack a column with Sephadex LH-20 and equilibrate with methanol.

-

Dissolve the combined fractions from the previous step in a small volume of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC to isolate fractions enriched with selaginellins.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final purification step is crucial for obtaining high-purity selaginellins.

Materials:

-

Enriched fractions from Sephadex LH-20 chromatography

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative C18 column

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

-

Acids for mobile phase modification (e.g., formic acid, acetic acid)

Procedure:

-

Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength). A common mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of formic or acetic acid to improve peak shape.

-

Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

-

Dissolve the enriched this compound fraction in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peaks as they elute from the column.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways influenced by selaginellins and a typical workflow for their isolation.

Signaling Pathways

Biosynthetic Pathway

Experimental Workflow

Conclusion

The discovery of selaginellins has unveiled a new chapter in the phytochemistry of the ancient Selaginella genus. Their unique chemical structures and diverse biological activities present exciting opportunities for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, offering a compilation of current knowledge on the isolation and analysis of these compounds. The detailed protocols and workflow diagrams are intended to facilitate further research into this promising class of natural products, ultimately accelerating the exploration of their full therapeutic potential. As more Selaginella species are investigated, it is anticipated that the family of selaginellins will continue to expand, revealing even greater chemical diversity and biological significance.

References

- 1. Selaginella apoda (L.) C.Morren | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Three New this compound Derivatives from Selaginella pulvinata and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Phytochemistry of the genus Selaginella (Selaginellaceae) | Semantic Scholar [semanticscholar.org]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure determination of selaginellins G and H from Selaginella pulvinata by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of Novel Selaginellin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Selaginella, commonly known as spikemosses, represents a unique lineage of lycophytes with a rich history in traditional medicine. In recent years, this genus has garnered significant attention from the scientific community due to its production of a diverse array of bioactive natural products. Among these, the selaginellins stand out as a novel and structurally intriguing class of compounds. Characterized by a complex polyphenolic skeleton, often featuring a biphenyl (B1667301) or fluorene (B118485) core with an acetylene (B1199291) moiety, these molecules have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

This technical guide provides a comprehensive overview of the core methodologies and recent findings in the chemical structure elucidation of novel selaginellin compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology. The guide details the experimental protocols for the isolation, purification, and structural characterization of these fascinating molecules, presents quantitative biological activity data in a clear and comparative format, and visualizes the key signaling pathways modulated by selaginellins.

Newly Discovered this compound Compounds: A Summary

Recent phytochemical investigations of various Selaginella species, particularly S. tamariscina and S. pulvinata, have led to the discovery of several new this compound derivatives. These discoveries have expanded the structural diversity of this chemical class and provided new avenues for pharmacological investigation. A summary of some of these novel compounds is presented below.

| Compound | Source Species | Key Structural Features | Reference |

| This compound M | Selaginella tamariscina | Novel biphenyl derivative | [1] |

| This compound N | Selaginella tamariscina | Novel biphenyl derivative | [1] |

| This compound P | Selaginella tamariscina | 2,4'-dihydroxy-4-methyl-3-[(4-hydroxyphenyl)ethynyl]biphene | [2] |

| This compound Q | Selaginella tamariscina | 2,4'-dihydroxy-3-[(4-hydroxyphenyl)ethynyl]biphene | [2] |

| Selaginpulvilin V | Selaginella pulvinata | Alkynylphenol-trimmed skeleton | |

| Selaginpulvilin W | Selaginella pulvinata | Novel this compound derivative | |

| Selaginpulvilin X | Selaginella pulvinata | Novel this compound derivative | |

| Isoselagintamarlin A | Selaginella tamariscina | Benzofuran-type this compound derivative | [3] |

| Selagintamarlin A | Selaginella tamariscina | 1H-2-benzopyran core | [4] |

Experimental Protocols

The successful isolation and characterization of novel this compound compounds hinge on a series of meticulously executed experimental procedures. This section provides detailed methodologies for the key experiments involved in this process.

Extraction and Isolation

The initial step in the discovery of novel natural products is the extraction of chemical constituents from the plant material, followed by a systematic fractionation and purification process to isolate individual compounds.

a. General Extraction Procedure

-

Plant Material Preparation: Air-dry the whole plants of the selected Selaginella species at room temperature and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol (B145695) at room temperature for an extended period (typically 24-72 hours), with periodic agitation. Repeat the extraction process three times to ensure exhaustive extraction of the metabolites.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Fractionation and Purification Workflow

The crude extract, a complex mixture of numerous compounds, is subjected to a series of chromatographic techniques to isolate the target selaginellins.

Caption: General workflow for the isolation and purification of novel this compound compounds.

c. Detailed Preparative HPLC Protocol (Example for Selagibenzophenones D-F) [5]

-

System: Agilent 1260 Series HPLC system.

-

Column: YMC ODS-A chromatographic column (10 μm, 10 × 250 mm).

-

Mobile Phase: Acetonitrile (ACN) and Water (H₂O) gradient.

-

For compounds 1 , 3 , and 4 : Isocratic elution with ACN–H₂O (25:75, v/v).

-

For compounds 5 and 6 : Isocratic elution with ACN–H₂O (22:78, v/v).

-

For compound 2 : Isocratic elution with ACN–H₂O (38:62, v/v).

-

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

Structure Elucidation

The precise chemical structure of a purified novel compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

a. NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Instrumentation: Bruker 400 MHz NMR spectrometer (or higher field strength for complex structures).

-

Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is key for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

b. High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS is used to determine the exact molecular formula of a compound.

-

Instrumentation: Thermo-Scientific Exactive spectrometer or a similar high-resolution mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode ([M-H]⁻) for phenolic compounds like selaginellins.

-

Data Analysis: The high-resolution mass measurement allows for the unambiguous determination of the elemental composition of the molecule.

Quantitative Biological Activity Data

Several of the newly isolated this compound derivatives have been evaluated for their biological activities. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of Novel this compound Derivatives[1]

| Compound | Cell Line | IC₅₀ (µM) |

| This compound M | U251 (human glioma) | 15.8 |

| HeLa (human cervical carcinoma) | 12.5 | |

| MCF-7 (human breast cancer) | 18.2 | |

| This compound N | U251 (human glioma) | 20.4 |

| HeLa (human cervical carcinoma) | 16.7 | |

| MCF-7 (human breast cancer) | 25.1 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: α-Glucosidase Inhibitory Activity of Selaginpulvilins

| Compound | IC₅₀ (µM) |

| Selaginpulvilin W | 3.71 |

| This compound A | 2.04 |

| This compound M | 4.00 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the α-glucosidase enzyme activity.

Signaling Pathways Modulated by Selaginellins

Elucidating the mechanism of action of bioactive compounds is a critical aspect of drug development. Studies have shown that selaginellins can modulate key cellular signaling pathways involved in various physiological and pathological processes.

MAPK Signaling Pathway in Melanogenesis

This compound has been shown to inhibit melanogenesis by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7][8] This pathway plays a crucial role in regulating the expression of key melanogenic enzymes.

Caption: this compound inhibits melanogenesis by suppressing the MAPK signaling pathway.

JAK2/STAT3 Signaling Pathway in Cancer

This compound B has been demonstrated to induce apoptosis and autophagy in pancreatic cancer cells by inhibiting the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[9][10][11] This pathway is often constitutively active in many cancers and plays a critical role in tumor cell proliferation and survival.

Caption: this compound B induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway.

Conclusion

The novel this compound compounds isolated from Selaginella species represent a promising frontier in natural product-based drug discovery. Their unique chemical architectures and significant biological activities warrant further investigation. This technical guide has provided a comprehensive overview of the current methodologies for the chemical structure elucidation of these compounds, from extraction and isolation to spectroscopic analysis. The compilation of quantitative biological data and the visualization of key signaling pathways offer valuable insights for researchers in the field. As the exploration of the Selaginella genus continues, the development and application of refined and robust experimental protocols will be paramount in unlocking the full therapeutic potential of this remarkable class of natural products.

References

- 1. Isolation and cytotoxic activity of this compound derivatives and biflavonoids from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New this compound derivatives from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selagintamarlin A: A this compound Analogue Possessing a 1H-2-Benzopyran Core from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three New Benzophenone Derivatives from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

A Comprehensive Technical Guide on the Natural Sources, Distribution, and Analysis of Selaginellins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Selaginellins, a unique class of natural pigments. It covers their natural sources, distribution within the plant kingdom, proposed biosynthetic pathways, and detailed experimental protocols for their extraction, isolation, and quantification. Additionally, it explores the biological activities of these compounds and the signaling pathways they influence.

Introduction to Selaginellins

Selaginellins are a group of polyphenolic pigments characterized by diverse and complex skeletons, often featuring a tautomeric phenol-quinone methide and an alkynylphenol functionality.[1][2] First reported in 2007 from Selaginella sinensis, these compounds are exclusively found in plants belonging to the ancient genus Selaginella, which comprises approximately 700-750 species worldwide.[3][4][5][6] The unique chemical structures of Selaginellins have garnered significant interest due to their potential biological activities, including cytotoxic, antimicrobial, and phosphodiesterase-4 (PDE4) inhibitory effects.[7][8] To date, over 60 natural Selaginellins have been identified, highlighting the genus Selaginella as a rich source for the discovery of novel natural products.[1][3]

Natural Sources and Distribution of Selaginellins

Selaginellins are exclusively biosynthesized by species of the genus Selaginella, also known as spikemosses.[3][4] These vascular plants are found in a wide range of habitats, from tropical rainforests to arctic-alpine zones.[5][9][10] Phytochemical investigations have revealed that the distribution and diversity of Selaginellins vary among different Selaginella species. The primary sources that have been explored for these compounds include S. tamariscina, S. pulvinata, S. sinensis, S. moellendorffii, and S. doederleinii.[3][11]

The concentration of Selaginellins can vary significantly between species. For example, in a study of Selaginella tamariscina, the concentration of selaginellin was found to be in the range of 41.57-44.89 μg/g, while this compound A was present at 15.09-16.75 μg/g.[12] Another study on the same species reported a content of 189.3 ± 0.0 μg/g for a specific this compound derivative.[13]

The following table summarizes the known distribution of various Selaginellins across different Selaginella species.

| Selaginella Species | Selaginellins Identified | Reference(s) |

| Selaginella tamariscina | This compound, this compound A, this compound B, this compound O, this compound M | [2][8][11] |

| Selaginella pulvinata | Selaginpulvilins A-D, Selaginellins G, H | [3][12] |

| Selaginella sinensis | This compound | [3][8] |

| Selaginella convoluta | This compound derivatives I-VII | [7] |

| Selaginella apoda | Contains the highest number of identified selaginellins among eight species studied. | [8] |

| Selaginella doederleinii | Contains various bioactive compounds, including biflavonoids and potentially selaginellins. | [14] |

| Selaginella moellendorffii | A model organism whose genome is sequenced, known to produce various secondary metabolites. | [15] |

Biosynthesis of Selaginellins

The biosynthesis of the complex polyphenolic skeletons of Selaginellins is not yet fully elucidated but a plausible pathway has been proposed. It is believed to originate from the acetate-polymalonate pathway.[7] The core structure is thought to be constructed from orsellinic acid, which is produced by a type III polyketide synthase (PKS) through the condensation of four malonyl-CoA units.[13][15] This initial structure undergoes further modifications, including arylations, to form the diverse range of this compound skeletons.[16]

Experimental Protocols

The isolation and characterization of Selaginellins from plant material involve a series of standard and specialized phytochemical techniques.

The overall process for obtaining pure Selaginellins for analysis is depicted in the workflow diagram below.

A. Extraction

-

Preparation of Plant Material: Air-dry the whole plants of the selected Selaginella species at room temperature. Grind the dried material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the EtOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

B. Isolation and Purification

-

Solvent Partitioning: Suspend the crude EtOH extract in water and partition it sequentially with different solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. Selaginellins are typically enriched in the EtOAc fraction.

-

Column Chromatography:

-

Subject the dried EtOAc fraction to silica (B1680970) gel column chromatography. Elute the column with a gradient solvent system, commonly a mixture of chloroform-methanol or hexane-ethyl acetate, to separate the components based on polarity.

-

Further purify the fractions containing Selaginellins using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fractions to Prep-HPLC on a C18 column. Use a mobile phase typically consisting of a gradient of methanol-water or acetonitrile-water to yield pure this compound compounds.

C. Structural Elucidation The structures of isolated Selaginellins are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[2][12]

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups (e.g., hydroxyl, alkynyl, carbonyl), and UV-Vis spectroscopy helps in characterizing the chromophore system.[2]

D. Quantification

-

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a highly sensitive and specific method for quantifying known Selaginellins in plant extracts.[12]

-

Sample Preparation: Prepare a standard stock solution of the purified this compound. Extract the plant material using a defined protocol and dilute the extract to a suitable concentration.

-

Chromatographic Conditions: Use a C18 UHPLC column with a gradient elution, for example, with a mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Calibration and Quantification: Construct a calibration curve using the standard solutions of known concentrations. Quantify the amount of the this compound in the plant extract by comparing its peak area to the calibration curve.

-

Biological Activities and Signaling Pathways

Selaginellins and other compounds from Selaginella species, such as biflavonoids, exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[2][17] For instance, extracts from Selaginella doederleinii have been shown to induce autophagic death and apoptosis in colorectal cancer cells through the PI3K-Akt-mTOR and AMPKα signaling pathways.[17] Similarly, extracts from S. tamariscina can protect neuronal cells by activating the PI3K/Akt/mTOR signaling pathway.[18] While direct signaling pathways for many individual Selaginellins are still under investigation, the modulation of these key cellular pathways by Selaginella extracts highlights their therapeutic potential.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Its dysregulation is often implicated in diseases like cancer and neurodegenerative disorders.

Conclusion and Future Perspectives

Selaginellins represent a structurally unique and biologically interesting class of natural products found exclusively within the genus Selaginella. Their complex chemistry and promising pharmacological activities make them attractive targets for natural product chemistry, drug discovery, and synthetic chemistry.[1] While significant progress has been made in isolating and characterizing these compounds, much of the vast diversity of Selaginella species remains unexplored, suggesting a potential treasure trove of novel Selaginellins waiting to be discovered.[3][4] Future research should focus on the complete elucidation of their biosynthetic pathways, exploring the pharmacological mechanisms of action of individual Selaginellins, and developing sustainable methods for their production, either through total synthesis or biotechnological approaches.

References

- 1. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive selaginellins from Selaginella tamariscina (Beauv.) Spring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. basicbiology.net [basicbiology.net]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vpscience.org [vpscience.org]

- 10. Selaginella - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chemodiversity in Selaginella: a reference system for parallel and convergent metabolic evolution in terrestrial plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Selaginella tamariscina Inhibits Glutamate-Induced Autophagic Cell Death by Activating the PI3K/AKT/mTOR Signaling Pathways [mdpi.com]

The Biosynthetic Pathway of Selaginellin Derivatives in Selaginella tamariscina: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of selaginellin derivatives in Selaginella tamariscina. Selaginellins are a unique class of polyphenolic compounds with a characteristic alkynyl phenol (B47542) skeleton, exhibiting a range of promising biological activities. This document synthesizes the available scientific literature to present the putative biosynthetic pathway, key enzymatic steps, and relevant experimental data to aid researchers in the fields of natural product chemistry, biosynthesis, and drug discovery.

The Putative Biosynthetic Pathway of this compound Derivatives

The biosynthesis of this compound derivatives in Selaginella tamariscina is proposed to originate from the polyketide pathway, with orsellinic acid (OA) serving as a key intermediate. The core scaffold is subsequently modified through a series of enzymatic reactions to generate the diverse array of this compound derivatives found in the plant.

The initial and most well-supported step is the formation of orsellinic acid. This reaction is catalyzed by a Type III polyketide synthase (PKS) .[1] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. Through three successive decarboxylative condensations, a linear tetraketide intermediate is formed, which then undergoes an intramolecular C-2 to C-7 aldol (B89426) condensation to yield orsellinic acid.

Following the synthesis of the orsellinic acid core, the pathway to various this compound derivatives is thought to involve a series of complex chemical transformations. While the specific enzymes from Selaginella tamariscina have not yet been fully characterized, the proposed steps, supported by the chemical structures of isolated derivatives and biomimetic synthesis studies, include:

-

Arylation: The orsellinic acid core is believed to undergo arylation, introducing additional phenolic rings to form the characteristic biphenyl (B1667301) structure of selaginellins.

-

Oxidative Radical Coupling: The formation of the linkage between the A and E rings is postulated to occur through oxidative radical coupling.[1]

-

Benzoin (B196080) Condensation: The connection between the A and B rings may be formed via a benzoin condensation of two phenylaldehyde functional groups.[1]

-

Further Modifications: The basic this compound scaffold is further diversified through various modifications such as hydroxylation, methylation, and the formation of lactone rings, likely catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and methyltransferases . The isolation of numerous this compound derivatives with these varied functional groups from S. tamariscina supports this hypothesis.

-

Dimerization: The formation of dimeric selaginellins has also been observed, indicating the presence of enzymes capable of catalyzing intermolecular coupling reactions.

A plausible biosynthetic pathway leading to the formation of this compound U, a lactone-containing derivative, has been supported by biomimetic semisynthesis.[2][3] This suggests a sequence of oxidation reactions converting a methyl group on the this compound core first to an aldehyde (this compound O) and then to a carboxylic acid, followed by an intramolecular esterification (lactonization) to form the F-ring.[2][3]

Quantitative Data on this compound Derivatives

The concentration of this compound derivatives can vary within Selaginella tamariscina. Furthermore, these compounds exhibit a range of biological activities, which are often quantified by their half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data.

Table 1: Content of this compound Derivatives in Selaginella tamariscina

| Compound | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| This compound | Whole Plant | 41.57 - 44.89 | UHPLC-QQQ-MS | |

| This compound A | Whole Plant | 15.09 - 16.75 | UHPLC-QQQ-MS | |

| This compound (referred to as compound 3) | Roots | 189.3 ± 0.0 | Not specified | [1] |

Table 2: Biological Activities of this compound Derivatives (IC₅₀ Values)

| Derivative(s) | Target | IC₅₀ (µM) | Reference |

| This compound, this compound M | Human Cytochrome P450 2C8 | 0.5, 0.9 | |

| This compound, this compound M | Human Cytochrome P450 2C9 | >1, <5 | |

| This compound, this compound M | Human Cytochrome P450 2J2 | >1, <5 | |

| This compound, this compound M | Human UGT1A1 | >1, <5 | |

| This compound, this compound M | Human UGT1A3 | >1, <5 | |

| This compound (3), 13, 16 | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 81.17, 51.13, 48.89 | [2][3] |

| This compound derivatives 1-3 | Soluble Epoxide Hydrolase (sEH) | 3.1 ± 0.1, 8.2 ± 2.2, 4.2 ± 0.2 | |

| This compound derivatives 2-7 | Protein Tyrosine Phosphatase 1B (PTP1B) | 4.8 - 15.9 | |

| Selariscinas A-D (2-6) | Protein Tyrosine Phosphatase 1B (PTP1B) | 5.5 ± 0.1 (for compound 2) |

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Isolation of this compound Derivatives

The following protocol is based on the successful isolation of this compound derivatives from S. tamariscina.[3]

Protocol:

-

Extraction:

-

Air-dry the whole plant material of Selaginella tamariscina and grind it into a powder.

-

Extract the powdered plant material (e.g., 11 kg) three times with 70% ethanol (B145695) (e.g., 3 x 35 L) at room temperature for 72 hours.

-

Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Subject the crude extract to reversed-phase medium-pressure liquid chromatography (MPLC) on an MCI gel column.

-

Elute with a gradient of methanol (B129727) in water (e.g., 5% to 95%) to obtain several primary fractions.

-

-

Purification:

-

Further separate the primary fractions using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

Monitor the separation by thin-layer chromatography (TLC).

-

Isolate individual compounds from the resulting sub-fractions using repeated column chromatography on Sephadex LH-20 and semi-preparative high-performance liquid chromatography (HPLC).

-

Biomimetic Semisynthesis of a this compound U Derivative

This protocol describes the chemical conversion of this compound to a lactone derivative, providing evidence for the proposed biosynthetic pathway of this compound U.[3]

Protocol:

-

Methylation of this compound (3):

-

To a solution of this compound (50 mg) in acetone (B3395972) (20 ml), add K₂CO₃ (61 mg) and methyl iodide (10 ml).

-

Seal the mixture and stir at 50°C for 15 hours.

-

Evaporate the solvent under vacuum and purify the residue by flash column chromatography on silica gel (CHCl₃/MeOH = 20:1, v/v) to afford trimethylated this compound.

-

-

Oxidation to Aldehyde (5):

-

Dissolve the trimethylated this compound (50 mg) in dichloromethane (B109758) (25 ml).

-

Add activated MnO₂ (79 mg) and stir the mixture at 40°C for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate to obtain the aldehyde derivative (5).

-

-

Oxidation to Carboxylic Acid (6):

-

To a stirred solution of the aldehyde (5) (45 mg) in a mixture of THF/H₂O/n-BuOH (20 ml, 4:4:1, v/v), add 2-methyl-2-butene (B146552) (0.5 ml), NaH₂PO₄ (80 mg), and NaClO₂ (37 mg).

-

Stir the mixture at room temperature for 8 hours.

-

Evaporate the solvent, dissolve the residue in water, and extract with ethyl acetate.

-

Dry the organic layer, evaporate the solvent, and purify the residue by flash column chromatography on silica gel (petroleum ether/acetone = 4:1, v/v) to yield the carboxylic acid (6).

-

-

Lactonization to form Lactone (4):

-

To a stirred solution of the carboxylic acid (6) (38 mg) in acetonitrile (B52724) (20 ml), add AgNO₃ (5 mg).

-

Stir the mixture for 4 hours at room temperature.

-

Evaporate the solvent, dilute with water, and extract with ethyl acetate.

-

Dry the organic layer, evaporate the solvent, and purify the residue by flash column chromatography on silica gel (petroleum ether/acetone = 5:1, v/v) to obtain the lactone derivative (4).

-

Future Directions and Unanswered Questions

While significant progress has been made in isolating and structurally characterizing a multitude of this compound derivatives and proposing a plausible biosynthetic pathway, several key questions remain to be addressed:

-

Enzyme Identification and Characterization: The specific Type III PKS responsible for orsellinic acid synthesis in S. tamariscina needs to be identified, cloned, and functionally characterized. Furthermore, the downstream enzymes, particularly the cytochrome P450s and other modifying enzymes, are yet to be discovered.

-

Transcriptomic and Genomic Mining: The available transcriptome and genome data for Selaginella species, including S. tamariscina, represent a valuable resource for identifying candidate genes involved in the this compound biosynthetic pathway.

-

Regulatory Mechanisms: The transcriptional regulation of the this compound biosynthetic pathway is currently unknown. Identifying the transcription factors and signaling pathways that control the expression of the biosynthetic genes will be crucial for understanding how the production of these compounds is controlled in the plant.

-

Metabolic Engineering: A thorough understanding of the biosynthetic pathway and its regulation will open up opportunities for the metabolic engineering of this compound production in heterologous systems, which could provide a sustainable source of these valuable compounds for further pharmacological investigation and drug development.

This technical guide provides a solid foundation for researchers interested in the fascinating chemistry and biology of this compound derivatives. The elucidation of the complete biosynthetic pathway and its regulatory network in Selaginella tamariscina will undoubtedly be a fruitful area of future research.

References

An In-depth Technical Guide to Selaginellin (C34H24O5): Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selaginellin, a unique polyphenol with the molecular formula C34H24O5, is a natural compound isolated from various species of the Selaginella plant genus. These plants have a long history of use in traditional medicine for treating a range of ailments. Modern scientific investigation has identified this compound and its derivatives as possessing significant biological activities, making them promising candidates for further research and drug development. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (C34H24O5), with a focus on presenting key data, experimental methodologies, and associated signaling pathways to aid researchers in their exploration of this fascinating molecule.

Physical and Chemical Properties

This compound is a crystalline solid with a distinct color. Its complex aromatic structure contributes to its characteristic spectroscopic and solubility profiles.

Table 1: Physicochemical Properties of this compound (C34H24O5)

| Property | Value | Source(s) |

| Molecular Formula | C34H24O5 | [1][2][3] |

| Molecular Weight | 512.6 g/mol | [1][2][3] |

| CAS Number | 941269-84-7 | [2][3] |

| IUPAC Name | 4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][4] |

| Purity | >=98% (Commercially available) | [2] |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed 1H and 13C NMR data have been reported for this compound, providing a complete map of its proton and carbon skeleton. These data are crucial for the identification and structural verification of the compound.

A comprehensive table of 1H and 13C NMR chemical shifts for this compound can be found in specialized scientific literature. Researchers are encouraged to consult these primary sources for detailed assignments.

The UV-Vis spectrum of a related compound, this compound A, shows characteristic absorption maxima (λmax) at 297 nm and 430 nm, which are indicative of its extended conjugated system.[5]

The IR spectrum of this compound A reveals the presence of a benzene (B151609) ring, with characteristic absorption bands observed at 1595 cm-1, 1511 cm-1, and 1456 cm-1.[5]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with neuroprotective effects being a prominent area of investigation.

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties against glutamate-induced neurotoxicity.[2] This effect is attributed to its antioxidant and anti-apoptotic mechanisms, which involve the scavenging of reactive oxygen species (ROS).[2]

Furthermore, this compound has been found to inhibit high glucose-induced cell injury and apoptosis in differentiated PC12 cells.[2] This protective action is linked to the inhibition of the LOX-1/NADPH oxidase-reactive oxygen species/caspase-3 signaling pathway.[2]

Signaling Pathway Diagram

Caption: Neuroprotective signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from Selaginella species involves the following steps. It is important to note that specific parameters may need to be optimized depending on the plant material and desired purity.

Workflow Diagram for this compound Isolation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is commonly employed to separate the components.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Conclusion

This compound (C34H24O5) is a promising natural product with well-defined physical and chemical properties and significant biological activities, particularly in the realm of neuroprotection. The data and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic potential of this intriguing molecule.

References

A Comprehensive Technical Review of Selaginellin: Biological Activities and Therapeutic Potential

Abstract

Selaginellins represent a unique class of natural pigments found exclusively in plants of the ancient genus Selaginella.[1][2] These polyphenolic compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of selaginellin's mechanisms of action, focusing on its anticancer, neuroprotective, antioxidant, anti-inflammatory, and dermatological properties. We summarize key quantitative data, detail relevant experimental protocols, and present signaling pathways and workflows through structured diagrams to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising class of molecules. The evidence suggests this compound and its derivatives are strong candidates for lead compounds in the development of novel therapeutics.

Core Biological Activities and Mechanisms

This compound and its derivatives exhibit a broad spectrum of pharmacological effects, targeting key cellular pathways involved in major diseases. These activities are largely attributed to their unique chemical structures, which allow for interaction with multiple molecular targets.[1][2]

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. Its mechanisms primarily involve the induction of programmed cell death (apoptosis) and autophagy, as well as the modulation of cell cycle progression.

Pancreatic Cancer: this compound B is a potent inducer of apoptosis and autophagy in pancreatic cancer cells.[3][4] Mechanistic studies have identified the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key target.[3][4][5] By inhibiting this pathway, this compound B effectively suppresses cancer cell proliferation and survival.[3] Notably, it displays selective cytotoxicity, showing minimal effect on normal pancreatic cells.[3]

Breast Cancer: A dimeric this compound derivative (compound 17) showed potent activity against triple-negative breast cancer cells (MDA-MB-231). Its mechanism involves inducing G2/M phase cell cycle arrest and promoting apoptosis, which is accompanied by a significant increase in intracellular Reactive Oxygen Species (ROS).

Leukemia: In human promyelocytic leukemia (HL-60) cells, Selaginella tamariscina extract, a source of selaginellins, induces apoptosis through a caspase-3-mediated mechanism.[6] This process is linked to the modulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax, and is associated with increased oxidative stress.[6]

Neuroprotective Effects

Extracts from Selaginella species have shown considerable promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

The primary mechanism identified is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This pathway is crucial for cell survival and the regulation of autophagy.[7] In models of glutamate-induced excitotoxicity, Selaginella extract pretreatment was found to upregulate the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing excessive autophagy and promoting neuronal cell survival.[7] Further studies have demonstrated the neuroprotective potential of Selaginella extracts in models of epilepsy and Parkinson's disease.[8][9][10]

Antioxidant and Anti-inflammatory Properties

This compound acts as a potent inhibitor of Reactive Oxygen Species (ROS) and protects cells against oxidative stress-induced senescence.[11] Extracts from Selaginella tamariscina demonstrate significant anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines in macrophages.[12]

This anti-inflammatory action is mediated through the inhibition of key signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB).[12] Furthermore, these extracts activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[12]

Dermatological Potential: Inhibition of Melanogenesis

This compound has been identified as an effective inhibitor of melanogenesis, the process of melanin (B1238610) production.[13][14] This suggests its potential as a skin-lightening agent in cosmetics and for treating hyperpigmentation disorders.[15] The mechanism involves the direct inhibition of the MAPK signaling pathway, specifically reducing the phosphorylation of ERK, JNK, and p38 proteins.[13] This upstream inhibition leads to the downregulation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte function, and its downstream targets, tyrosinase (TYR) and tyrosinase-related protein 2 (TYRP2), which are essential enzymes for melanin synthesis.[14]

Quantitative Efficacy Data

The potency of this compound and its derivatives has been quantified in various assays. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's efficacy. The following table summarizes key IC₅₀ values reported in the literature.

| Compound/Derivative | Target/Activity | Cell Line / Enzyme | IC₅₀ Value | Reference(s) |

| This compound B | Anticancer (Cytotoxicity) | ASPC-1 (Pancreatic) | 6.4 µM | [3][5][16] |

| PANC-1 (Pancreatic) | 8.8 µM | [3][5][16] | ||

| Dimeric this compound 17 | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 3.2 ± 0.1 µM | |

| This compound Derivative 1 | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 3.1 ± 0.1 µM | [17] |

| This compound Derivative 2 | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 8.2 ± 2.2 µM | [17] |

| This compound Derivative 3 | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 4.2 ± 0.2 µM | [17] |

| This compound Derivatives | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | 4.6 to 21.6 µM | [17] |

| This compound | Enzyme Inhibition | Cytochrome P450 2C8 (CYP2C8) | < 1 µM | [18] |

| This compound M | Enzyme Inhibition | Cytochrome P450 2C8 (CYP2C8) | < 1 µM | [18] |

Key Experimental Methodologies

Reproducible and standardized protocols are essential for the evaluation of biological activity. Below are detailed methodologies for key experiments cited in this compound research.

Assessment of Cytotoxicity and Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., ASPC-1, PANC-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting viability against the log of the compound concentration.

Analysis of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

Measurement of Intracellular ROS (DCFDA Assay)

The 2′,7′-dichlorofluorescin diacetate (DCFDA) assay measures hydroxyl, peroxyl, and other ROS activity within the cell.

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as required.

-

Loading with DCFDA: Remove the treatment media and incubate the cells with 20 µM DCFDA in serum-free media for 60 minutes at 37°C.[19]

-

Induction of Oxidative Stress (Optional): If not measuring the direct effect of the compound, induce oxidative stress with an agent like H₂O₂.

-

Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[19] An increase in fluorescence indicates an increase in intracellular ROS.

Potential for Drug Development and Future Directions

The multifaceted biological activities of this compound and its derivatives position them as highly attractive candidates for drug development.

-

Oncology: The selectivity of this compound B for pancreatic cancer cells over normal cells is a highly desirable trait for an anticancer agent, suggesting a potentially wider therapeutic window.[3] Its ability to induce multiple forms of cell death (apoptosis and autophagy) could help overcome resistance to conventional therapies.

-

Neurology: The ability of Selaginella extracts to modulate the PI3K/Akt/mTOR pathway highlights their potential in treating neurodegenerative diseases where autophagy and cell survival are dysregulated.[7]

-

Dermatology: The well-defined mechanism for inhibiting melanogenesis makes this compound a strong candidate for topical treatments for hyperpigmentation.[13][15]

-

Drug Interactions: It is important to note that selaginellins show potent inhibitory effects on key drug-metabolizing enzymes like CYP2C8.[18] This indicates a potential for herb-drug interactions, which must be carefully evaluated during preclinical and clinical development.[18]

Future research should focus on the total synthesis of promising this compound analogues to enable large-scale production, structure-activity relationship (SAR) studies to optimize potency and selectivity, and comprehensive preclinical evaluations of their pharmacokinetics, pharmacodynamics, and safety profiles.

Conclusion

This compound is a remarkable natural product with a diverse and compelling range of biological activities. Its potent anticancer, neuroprotective, antioxidant, and anti-melanogenic properties are supported by a growing body of evidence detailing its effects on critical cellular signaling pathways, including JAK2/STAT3, PI3K/Akt/mTOR, and MAPK. The quantitative data and established methodologies presented in this guide underscore its significant therapeutic potential. Continued investigation into this unique class of compounds is highly warranted and promises to yield novel therapeutic agents for some of the most challenging human diseases.

References

- 1. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Selaginella tamariscina induces apoptosis via a caspase-3-mediated mechanism in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selaginella tamariscina Inhibits Glutamate-Induced Autophagic Cell Death by Activating the PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Effect of Aqueous Extract of Selaginella delicatula as Evidenced by Abrogation of Rotenone-Induced Motor Deficits, Oxidative Dysfunctions, and Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of aqueous extract of Selaginella delicatula as evidenced by abrogation of rotenone-induced motor deficits, oxidative dysfunctions, and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HO-1 Induction by Selaginella tamariscina Extract Inhibits Inflammatory Response in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory Effect of Selaginellins from Selaginella tamariscina (Beauv.) Spring against Cytochrome P450 and Uridine 5′-Diphosphoglucuronosyltransferase Isoforms on Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amentoflavone-Enriched Selaginella rossii Protects against Ultraviolet- and Oxidative Stress-Induced Aging in Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Selaginellin Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the initial cytotoxicity screening of extracts derived from Selaginella, a genus of plants known for producing bioactive compounds such as Selaginellin. This document outlines standard experimental protocols, presents available cytotoxicity data, and illustrates key signaling pathways involved in the observed cellular responses.

Introduction

Selaginella species have a rich history in traditional medicine, and recent scientific investigations have focused on their potential as a source of novel anticancer compounds. This compound and its derivatives, a class of natural pigments found in these plants, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The initial phase of evaluating these natural extracts involves a series of in vitro cytotoxicity assays to determine their efficacy and mechanism of action. This guide details the critical experimental procedures and data interpretation for researchers embarking on such studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of various Selaginella extracts and isolated compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The following table summarizes IC50 values reported in the literature.

| Selaginella Species / Compound | Extract Type / Compound | Cancer Cell Line | Assay Method | Reported IC50 Value (µg/mL) |

| Selaginella tamariscina | Ethanolic Extract | Various cancer cell lines | MTT | 10 - 30[4][5] |

| Selaginella plana | Buthanol Fraction | MCF-7 | MTT | 2[6][7][8] |

| Selaginella plana | Methylene Chloride Fraction | MCF-7 | MTT | 19[6][7][8] |

| Selaginella plana | Ethyl Acetate Fraction | MCF-7 | MTT | 24[6][7][8] |

| Selaginella plana | Hexane Fraction | MCF-7 | MTT | 30[6][7][8] |

| Selaginella plana | Methylene Chloride Fraction | T47D | SRB | 4[9] |

| Selaginella plana | Ethyl Acetate Fraction | T47D | SRB | 6[9] |

| Selaginella plana | Buthanol Fraction | T47D | SRB | 17[9] |

| Selaginella plana | Hexane Fraction | T47D | SRB | 107[9] |

| Selaginella doederleinii | Ethanolic Extract | MCF-7 | MTT | 215 |

| Selaginella doederleinii | Ethyl Acetate Extract | A-549 (lung) | MTT | 52.66 ± 2.72[10] |

| Selaginella doederleinii | Ethyl Acetate Extract | 7721 (liver) | MTT | 66.20 ± 3.04[10] |

| Selaginella doederleinii | Ethyl Acetate Extract | HeLa (cervical) | MTT | 37.53 ± 1.91[10] |

| Selaginella doederleinii | Ethyl Acetate Extract | Eca-109 (esophageal) | MTT | 62.09 ± 2.41[10] |

| Selaginella repanda | Crude Extract | A549 (lung) | MTT | 341.1[11] |

| Selaginella repanda | Crude Extract | HCT-116 (colon) | MTT | 378.8[11] |

| Selaginella repanda | Crude Extract | MCF-7 (breast) | MTT | 428.3[11] |

| This compound B | - | ASPC-1 (pancreatic) | MTT | 6.4 µM[12] |

| This compound B | - | PANC-1 (pancreatic) | MTT | 8.8 µM[12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of cytotoxicity screening. Below are protocols for commonly employed assays.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound extract or compound and incubate for a further 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

3.1.2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[17]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[18][19]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.[19]

-

Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour.[19]

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19]

-

Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19][20]

-

Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[19][20]

Apoptosis Assays

3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound extract for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI is used to stain the DNA, and the fluorescence intensity is directly proportional to the DNA content.[24]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as for the apoptosis assay.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing and incubate for at least 1 hour at 4°C.[24]

-

Washing: Wash the cells twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[24]

-

Incubation: Incubate for at least 30 minutes at room temperature in the dark.[25]

-

Analysis: Analyze the cells by flow cytometry.

Visualizations: Workflows and Signaling Pathways

Diagrams illustrating the experimental workflows and the signaling pathways affected by this compound are presented below.

Figure 1: General workflow for in vitro cytotoxicity screening.

Figure 2: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Figure 3: Workflow for cell cycle analysis using Propidium Iodide staining.

Figure 4: Signaling pathways modulated by this compound.

Mechanism of Action

Studies have indicated that this compound B exerts its anticancer effects through the induction of apoptosis and autophagy.[1][26] One of the key mechanisms involves the inhibition of the JAK2/STAT3 signaling pathway.[12][26] By suppressing the phosphorylation of JAK2 and STAT3, this compound B can lead to cell cycle arrest, primarily in the G0/G1 phase, and promote apoptosis.[12][26] Additionally, this compound has been shown to inhibit the MAPK signaling pathway, which can affect processes such as melanogenesis.[27]

Conclusion

The initial cytotoxicity screening of Selaginella extracts and their purified constituents, such as this compound, is a critical step in the discovery of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for conducting these evaluations. The compiled cytotoxicity data demonstrates the potent and selective activity of these natural products against various cancer cell lines. Further research into the specific molecular targets and signaling pathways will be instrumental in advancing these promising compounds through the drug development pipeline.

References

- 1. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and cytotoxic activity of this compound derivatives and biflavonoids from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wecmelive.com [wecmelive.com]

- 5. researchgate.net [researchgate.net]

- 6. imsear.searo.who.int [imsear.searo.who.int]

- 7. japsonline.com [japsonline.com]

- 8. japsonline.com [japsonline.com]

- 9. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 10. bdbotsociety.org [bdbotsociety.org]

- 11. mdpi.com [mdpi.com]

- 12. e-century.us [e-century.us]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. static.igem.org [static.igem.org]

- 24. vet.cornell.edu [vet.cornell.edu]

- 25. Comparison of cytotoxic activities of extracts from Selaginella species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Selaginellin: A Technical Guide to its Role as a Reactive Oxygen Species (ROS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in normal physiological processes, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Selaginellin, a unique natural compound extracted from plants of the Selaginella genus, has emerged as a potent inhibitor of ROS. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate this compound's role as a ROS inhibitor.

Core Mechanisms of ROS Inhibition by this compound

This compound employs a multi-pronged approach to mitigate oxidative stress, acting through both direct and indirect mechanisms. These include direct scavenging of free radicals, inhibition of key ROS-producing enzymes, and modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging